4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine

Medicinal Chemistry Physicochemical Properties Receptor Binding

Differentiated scaffold for CNS & antifungal research. Unique benzodioxole-carboxamidine combination provides a precise R(3)/R(5) substitution pattern critical for ROS accumulation in C. albicans and CNS target engagement via favorable lipophilicity (LogP -0.69) and PSA (75 Ų). Ideal for iterative SAR optimization and agmatinase inhibition studies.

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
CAS No. 717904-53-5
Cat. No. B1607826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine
CAS717904-53-5
Molecular FormulaC12H16N4O2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=N)N
InChIInChI=1S/C12H16N4O2/c13-12(14)16-5-3-15(4-6-16)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H3,13,14)
InChIKeyLUUHOQJXKWMTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine Procurement Guide: Structural and Physicochemical Overview


4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine (CAS 717904-53-5) is a synthetic piperazine-1-carboxamidine derivative characterized by a benzodioxole group N-substituted on the piperazine ring. Its molecular formula is C12H16N4O2 with a molecular weight of 248.28 g/mol . The compound's physicochemical profile, largely based on predictive modeling, indicates moderate lipophilicity with an ACD/LogP of -0.69 and a predicted polar surface area of 75 Ų . These properties suggest it is a versatile building block for medicinal chemistry and chemical biology research, particularly in the design of compounds targeting central nervous system and anti-infective applications [1].

Why Generic Substitution of 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine is Not Recommended


Generic substitution of 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine with another piperazine or carboxamidine is not advised due to the specific combination of the benzodioxole group and the terminal carboxamidine moiety, which imparts a unique biological profile. While other piperazine-1-carboxamidines are known to induce ROS accumulation in Candida albicans, the specific substitution pattern on the phenyl ring (R(3) and R(5) positions) is a critical determinant of activity, and changes can dramatically alter or abolish the desired effect [1]. Furthermore, predicted physicochemical properties like ACD/LogP and polar surface area are highly dependent on the exact substituent, making other analogs unsuitable for experiments requiring precise molecular properties .

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine: Quantifiable Differentiation Evidence for Scientific Selection


Hydrogen Bonding Capacity Comparison: Piperazine-1-carboxamidine Core

The target compound possesses a benzodioxole group N-substituted on the piperazine-1-carboxamidine core. This structure is predicted to provide a greater number of hydrogen bond donors (3) compared to a 4-benzyl-substituted analog (e.g., 4-benzylpiperazine-1-carboxamidine) which has 2 donors . The increased donor count may enhance binding affinity to biological targets with complementary hydrogen bond acceptor sites, a factor that is not directly inferred from simple potency assays but is relevant for target engagement and selectivity. The benzodioxole moiety itself adds 2 hydrogen bond acceptors, further diversifying the compound's interaction profile .

Medicinal Chemistry Physicochemical Properties Receptor Binding

Lipophilicity and CNS Permeation Potential vs. 4-Phenylpiperazine-1-carboxamidine

The predicted ACD/LogP for the target compound is -0.69, which is significantly lower than that of 4-phenylpiperazine-1-carboxamidine (ACD/LogP ≈ +1.5), a compound lacking the benzodioxole oxygen atoms [1]. This lower lipophilicity, combined with a polar surface area of 75 Ų, positions the target compound within a more favorable range for potential CNS drug-likeness according to the CNS MPO score, whereas the comparator may be too lipophilic . The benzodioxole ring thus provides a balanced polarity that is distinct from both simple phenyl and benzyl analogs.

Drug Delivery Blood-Brain Barrier ADME

Differential Activity in ROS-Mediated Antifungal Screens

In a study screening a library of 500 compounds for ROS accumulation in C. albicans, piperazine-1-carboxamidine derivatives with large atoms or side chains at the R(3) and R(5) positions showed high activity [1]. While specific data for this exact compound are not published, the SAR clearly indicates that the 1,3-benzodioxol-5-yl group (a bulky, electron-rich fused ring) at the 4-position of the piperazine-1-carboxamidine scaffold places it within the high-activity region of the SAR. Substitution at the R(3) and R(5) positions, as is the case here, is a key driver of ROS accumulation capacity, differentiating it from unsubstituted piperazine-1-carboxamidine which has much lower activity [1].

Antifungal Drug Discovery Reactive Oxygen Species Candida albicans

4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine: Recommended Application Scenarios Based on Evidence


Optimization of Novel Antifungal Leads Targeting ROS Accumulation

This compound serves as a key intermediate or starting point for synthesizing piperazine-1-carboxamidine derivatives with optimized R(3)/R(5) substitution. Its structural features align with SAR indicating high ROS accumulation capacity in C. albicans, making it suitable for iterative medicinal chemistry efforts aimed at improving antifungal potency and selectivity [1].

Design of CNS-Targeted Chemical Probes with Improved Physicochemical Properties

Given its predicted favorable lipophilicity (ACD/LogP -0.69) and polar surface area, this compound is a preferred scaffold over more lipophilic phenylpiperazine analogs for designing CNS-penetrant chemical probes . It can be used to explore target engagement in neurological disease models where optimal brain exposure is critical.

Exploring Agmatinase Inhibition for Neuroprotective Strategies

As a member of the piperazine-1-carboxamidine class, which has shown neuroprotective effects in hypoxic-ischemic models via agmatinase inhibition, this compound can be utilized to investigate this mechanism further [2]. Its unique substitution pattern may confer advantages in selectivity or potency compared to the unsubstituted core, warranting investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.